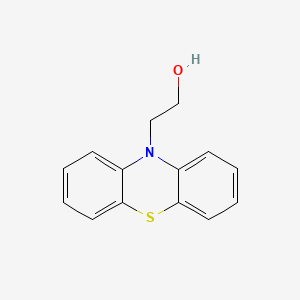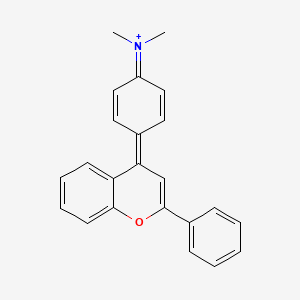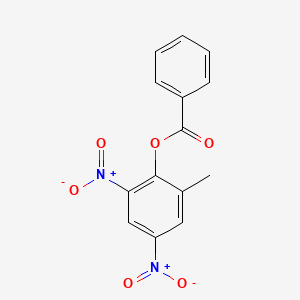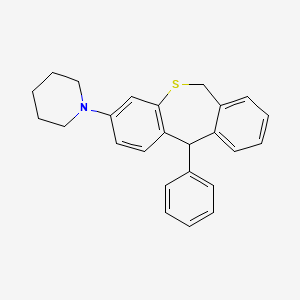
11-Phenyl-3-piperidino-6,11-dihydrodibenzo(b,e)thiepin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 11-Phenyl-3-piperidino-6,11-dihydrodibenzo(b,e)thiepin typically involves the reaction of 11-chloro-11-phenyl-6,11-dihydrodibenzo[b,e]thiepin with piperidine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
11-Phenyl-3-piperidino-6,11-dihydrodibenzo(b,e)thiepin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as dihydro derivatives.
Substitution: Nucleophilic substitution reactions are common, where the piperidino group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
11-Phenyl-3-piperidino-6,11-dihydrodibenzo(b,e)thiepin has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials and chemical products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 11-Phenyl-3-piperidino-6,11-dihydrodibenzo(b,e)thiepin involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but its structure suggests potential interactions with various biological molecules .
Comparison with Similar Compounds
11-Phenyl-3-piperidino-6,11-dihydrodibenzo(b,e)thiepin can be compared with other similar compounds, such as:
- 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
- 11-chloro-11-phenyl-6,11-dihydrodibenzo[b,e]thiepin
These compounds share a similar dibenzo[b,e]thiepin core structure but differ in their substituents, which can significantly impact their chemical properties and applications
Properties
CAS No. |
84964-34-1 |
|---|---|
Molecular Formula |
C25H25NS |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
1-(11-phenyl-6,11-dihydrobenzo[c][1]benzothiepin-3-yl)piperidine |
InChI |
InChI=1S/C25H25NS/c1-3-9-19(10-4-1)25-22-12-6-5-11-20(22)18-27-24-17-21(13-14-23(24)25)26-15-7-2-8-16-26/h1,3-6,9-14,17,25H,2,7-8,15-16,18H2 |
InChI Key |
JSVNAZQDAVBXML-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC3=C(C=C2)C(C4=CC=CC=C4CS3)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






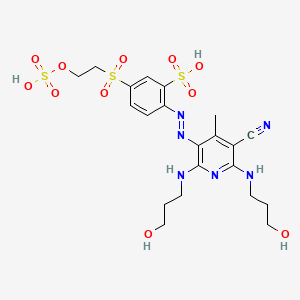


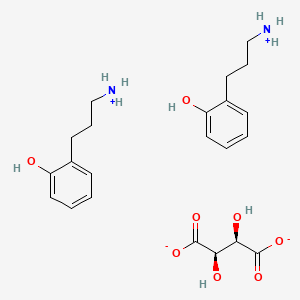
![3-[6-(Acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxy-5-(5-methyl-2-sulfanylidene-1,3-thiazolidine-4-carbonyl)oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B12787230.png)

